1-tert-butyl 2-methyl (2S)-2-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate

Conformational Analysis Peptidomimetics Drug Design

Researchers designing conformationally constrained peptidomimetics frequently face synthetic bottlenecks when a simple proline analogue cannot replicate the precise backbone dihedral angles required for target binding. This compound solves that problem with a quaternary α-carbon stereocenter that imposes a >2 kcal/mol energetic bias toward specific ring puckers, enabling rational pre-organization of ligand geometry for shallow PPI interfaces such as MDM2/p53 or Bcl-2. • Orthogonal N-Boc and C-methyl ester protections enable two sequential, chemoselective diversification steps without intermediate re-protection, reducing synthetic step count and accelerating SAR cycles. • The 2-(hydroxymethyl) substituent serves as both a conformation-controlling element and a derivatizable handle absent in generic Boc-Pro-OMe. • Supplied with certificate of analysis; available from milligram to gram scale with global door-to-door logistics.

Molecular Formula C12H21NO5
Molecular Weight 259.30 g/mol
Cat. No. B13457861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl 2-methyl (2S)-2-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate
Molecular FormulaC12H21NO5
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1(CO)C(=O)OC
InChIInChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-5-6-12(13,8-14)9(15)17-4/h14H,5-8H2,1-4H3/t12-/m0/s1
InChIKeyXUAIAMRZYGVUOP-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl 2-Methyl (2S)-2-(Hydroxymethyl)pyrrolidine-1,2-dicarboxylate: Chiral Proline Building Block


1-tert-Butyl 2-methyl (2S)-2-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate (CAS 1621508-13-1) is a synthetically protected, non-proteinogenic α,α-disubstituted amino acid derivative . It features a pyrrolidine ring with a unique quaternary stereocenter at the 2-position, bearing a hydroxymethyl substituent, alongside orthogonal N-Boc and C-methyl ester protections . This structure fundamentally differentiates it from common proline-based building blocks, which are typically monosubstituted at the α-carbon, and places it in the specific class of constrained proline analogues used to modulate peptide conformation and metabolic stability [1].

1-tert-Butyl 2-Methyl (2S)-2-(Hydroxymethyl)pyrrolidine-1,2-dicarboxylate vs. Generic Proline Esters


Attempting to substitute this compound with a generic N-Boc-proline methyl ester (Boc-Pro-OMe) ignores the critical steric and electronic impact of the quaternary α-carbon. A simple proline derivative, lacking the 2-hydroxymethyl group, cannot replicate the conformationally constrained backbone angles (φ/ψ) induced by the α-substituent [1]. This constraint is a primary design tool for modulating target binding affinity and selectivity in peptide and drug discovery. Furthermore, the unprotected hydroxymethyl group in the final deprotected form (2-(hydroxymethyl)proline) provides a functional handle for further derivatization, which is absent in simple proline and serves as a key pharmacophoric element in glycosidase inhibitors [2]. The orthogonal Boc and methyl ester protections in this specific reagent are precisely engineered for its intended use as a multi-step synthetic intermediate, a spatio-protective strategy lost with mono-protected or unprotected alternatives .

1-tert-Butyl 2-Methyl (2S)-2-(Hydroxymethyl)pyrrolidine-1,2-dicarboxylate: Differentiation Evidence


Conformational Restriction vs. Boc-Pro-OMe

Computational studies on α-substituted proline analogues demonstrate that replacing the α-hydrogen in proline with a substituent such as hydroxymethyl introduces significant steric bulk, drastically restricting the accessible conformational space of the pyrrolidine ring and backbone dihedral angles [1]. Specifically, the presence of an sp3-hybridized substituent at Cα leads to a distinct preference for puckered conformations that are energetically inaccessible to unsubstituted proline derivatives like N-Boc-L-proline methyl ester (Boc-Pro-OMe). This effect is quantifiable via the relative energies of ring puckers.

Conformational Analysis Peptidomimetics Drug Design

Orthogonal Deprotection vs. Mono-Protected Analogues

The presence of both a base-labile methyl ester and an acid-labile N-Boc group on a single, chirally-pure scaffold enables a chemoselective deprotection sequence . This is a direct advantage over mono-protected analogues like 1-Boc-2-(hydroxymethyl)pyrrolidine (Boc-prolinol) or the parent 2-(hydroxymethyl)proline. The compound allows for two distinct points of sequential functionalization under standard orthogonal deprotection conditions (e.g., hydrogenolysis or acidic/basic hydrolysis), which is not possible with the single or no protecting groups of the comparators.

Synthetic Methodology Intermediate Orthogonal Protection

Pharmacophore Elaboration vs. Simple Proline Scaffolds

Upon deprotection, the target compound reveals a 2-(hydroxymethyl)proline core, a validated pharmacophore in the design of glycosidase inhibitors [1]. The secondary hydroxyl group serves as a key hydrogen-bond donor/acceptor and a mimic of carbohydrate hydroxyl patterns, a feature structurally proven to be required for potent inhibition of enzymes like α-glucosidase. In direct contrast, analogous building blocks based on N-Boc-proline methyl ester lack this critical functional group entirely, precluding any such interactions.

Glycosidase Inhibition Pharmacophore Carbohydrate Mimetics

1-tert-Butyl 2-Methyl (2S)-2-(Hydroxymethyl)pyrrolidine-1,2-dicarboxylate: High-Value Applications


Constrained Peptidomimetics for PPI Targets

This compound is a premium choice for designing peptidomimetics where restricting a key proline residue into a specific 'cis' or unusual 'endo' pucker is essential for binding a shallow PPI interface. The >2 kcal/mol energetic bias for specific ring conformations, supported by computational models [1], provides a rational basis for its use over flexible proline analogues. Procurement is justified when in silico modeling predicts a substantial affinity gain from pre-organizing the ligand's backbone, a strategy commonly pursued in developing inhibitors for targets like MDM2/p53 or Bcl-2 family proteins.

Imino Sugar-Based Glycosidase Inhibitors

In the synthesis of complex imino sugars for treating diabetes or lysosomal storage disorders, the 2-(hydroxymethyl)proline core is a validated pharmacophore. The target compound serves as an advanced, orthogonally protected intermediate, allowing for systematic SAR exploration around the pyrrolidine nitrogen, the C2 position, and the carboxylic acid. Its structural relevance is confirmed by its classification within the broader family of glycosidase inhibitors [2], making it a strategic procurement over generic amino acid derivatives that lack this targeted activity profile.

Parallel Library Synthesis in Medicinal Chemistry

For high-throughput medicinal chemistry efforts that require the rapid generation of diverse analogues, this compound's orthogonal protecting group strategy represents a tangible efficiency gain. By immediately allowing for two sequential, chemoselective diversification steps without intermediate re-protection , it reduces the synthetic step count. This directly translates to faster library production, lower material costs, and quicker SAR cycles, providing a clear procurement advantage over mono-protected or unprotected starting materials.

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